4-(Bromomethyl)-2-methylthiazole hydrobromide
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include the compound’s common names and any known uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization of atomic orbitals, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Material Applications
4-(Bromomethyl)-2-methylthiazole hydrobromide is primarily utilized in chemical synthesis. For instance, its derivatives have been synthesized for applications in various fields, including the production of compounds with analgesic and anti-inflammatory activities. Chumakov et al. (1999) synthesized a series of 2phenylimino-3-phenacyl-4-methylthiazoline hydrobromides using reactions with aromatic o~-halogenoketones, demonstrating potential medical applications (Chumakov, Demchenko, Krasovskii, Bukhtiarova, Mel'nichenko, Trinus, Lozinskii, 1999).
Corrosion Inhibition
In the field of corrosion science, derivatives of 4-(Bromomethyl)-2-methylthiazole hydrobromide, such as 4-MTHT, have been investigated for their effectiveness in preventing corrosion. Lagrenée et al. (2002) found that 4-MTHT is an efficient inhibitor for mild steel corrosion in acidic media, showing promise in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, Bentiss, 2002).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound has been used in the synthesis of various medicinal agents. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, highlighting its role in the development of folic acid analogs (Piper, McCaleb, Montgomery, 1987).
Organic Chemistry and Photophysics
In organic chemistry, 4-(Bromomethyl)-2-methylthiazole hydrobromide derivatives are used in the synthesis of complex organic compounds. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles, showing their potential in photophysical applications, such as in the development of luminescent materials (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, Yashita, 2017).
Biological Applications
In biological research, derivatives of 4-(Bromomethyl)-2-methylthiazole hydrobromide have been used in studies exploring their pharmacological properties. Drapak et al. (2022) synthesized new 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives and evaluated their anti-inflammatory and analgesic activity (Drapak, Zimenkovsky, Perekhoda, Yeromina, Ieromina, Paykush, Logoyda, Lubenets, Holubieva, Yaremkevych, Shchur, Seredynska, 2022).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or theoretical studies.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information might not be available. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFUXVSRVGLNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methylthiazole hydrobromide | |
CAS RN |
725738-57-8 | |
Record name | 4-(bromomethyl)-2-methyl-1,3-thiazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.